molecular formula C13H16S3 B12578121 {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol CAS No. 185499-95-0

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol

Cat. No.: B12578121
CAS No.: 185499-95-0
M. Wt: 268.5 g/mol
InChI Key: VGLIMVIUBQKOTE-UHFFFAOYSA-N
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Description

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a sulfur-rich organic compound featuring two thiophene rings connected via a four-carbon alkyl chain (butyl group). The primary thiophene ring (at position 5) is substituted with a butyl linker terminating in a second thiophene moiety, while the secondary thiophene (at position 2) bears a methanethiol (-CH₂SH) functional group. This structural design combines π-conjugated thiophene systems with a reactive thiol group, making it a candidate for applications in organic electronics, self-assembled monolayers (SAMs), or bioconjugation chemistry. The compound’s synthesis involves multi-step organic reactions, including lithiation, nucleophilic substitution, and chromatographic purification, as inferred from analogous protocols in the literature .

Properties

CAS No.

185499-95-0

Molecular Formula

C13H16S3

Molecular Weight

268.5 g/mol

IUPAC Name

[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol

InChI

InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2

InChI Key

VGLIMVIUBQKOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCC2=CC=C(S2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiophene rings exhibit promising anticancer properties. For instance, derivatives of thiophene have been synthesized and tested against various cancer cell lines, including colon and lung cancers. In a study involving 1H-indole derivatives with thiophene components, significant anticancer activity was observed against HCT-116 cells, suggesting that similar structures could be effective for {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol .

CompoundCell LineIC50 Value (µM)
Thiophene DerivativeHCT-1164.37
Thiophene DerivativeA-5498.03

Antifungal Properties

Thiophene derivatives have also been explored for their antifungal activities. Compounds similar to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol have shown effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus. The structure's ability to interact with fungal cell membranes enhances its potential as an antifungal agent .

Conductive Polymers

The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. Research shows that polymers containing thiophene exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The unique properties of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol can be leveraged to improve the performance of these materials.

Building Block in Synthesis

{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. For example, it can be utilized in cross-coupling reactions to form biaryl compounds or as a precursor for synthesizing other heterocyclic compounds .

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of thiophene-based compounds and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that modifications to the thiophene structure significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design.

Case Study 2: Conductive Polymer Development

A research team developed a new class of conductive polymers incorporating thiophene derivatives, demonstrating improved charge transport properties compared to traditional materials. This advancement could lead to more efficient electronic devices.

Mechanism of Action

The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Thiophen-2-yl)butane-1-thiol

  • Structure : A butyl chain with a terminal thiophene (position 2) and a primary thiol (-SH) group at the opposite end.
  • Synthesis : Derived from (4-(thiophen-2-yl)butyl) ethanethioate via acid-catalyzed deprotection of the thioacetate group, yielding a free thiol .
  • Key Differences : Lacks the second thiophene ring and methanethiol substitution, reducing π-conjugation and limiting applications in charge-transfer systems.

5-(4-Bromobutyl)-2,2’-bithiophene (1)

  • Structure : A bithiophene core linked via a brominated butyl chain.
  • Synthesis : Prepared via lithiation of 2,2’-bithiophene followed by reaction with 1,4-dibromobutane .
  • Key Differences : The bromine substituent offers distinct reactivity (e.g., Suzuki coupling) compared to the thiol group, enabling cross-coupling chemistry but limiting utility in SAMs or redox-active systems.

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

  • Structure : Combines thiophene, thiadiazole, and fluorophenyl groups with Schiff base linkages.
  • Activity : Demonstrated selective anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells) due to thiadiazole-thiophene synergy .
  • Key Differences: Incorporates heterocyclic thiadiazole and polar Schiff bases, enhancing biological activity but reducing suitability for electronic applications compared to the nonpolar {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol.

Comparative Data Table

Compound Functional Groups Key Applications Synthetic Yield Notable Properties
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol Thiophene, methanethiol SAMs, bioconjugation Not reported High sulfur content, π-conjugation
4-(Thiophen-2-yl)butane-1-thiol Thiophene, primary thiol Surface modification 0.098 g (final step) Volatile oil, air-sensitive
5-(4-Bromobutyl)-2,2’-bithiophene Bithiophene, bromine Cross-coupling reactions 0.467 g Green oil, UV-active
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazole derivatives Thiophene, thiadiazole, Schiff base Anticancer agents Not reported IC₅₀ = 1.28 μg/mL (MCF7)

Biological Activity

The compound {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, antifungal properties, and underlying mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol have shown promising results against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines.
  • IC50 Values : The IC50 values for the compound were found to be:
    • HepG-2: 4.37 ± 0.7 μM
    • A-549: 8.03 ± 0.5 μM

These values indicate a potent inhibitory effect on cancer cell proliferation compared to standard treatments like cisplatin .

The anticancer activity is believed to involve:

  • Cell Cycle Arrest : Compounds similar to this thiophene derivative have been shown to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can effectively bind to dihydrofolate reductase (DHFR), an important target in cancer therapy, with favorable binding energies indicating strong interactions .

Antifungal Activity

In addition to anticancer properties, thiophene derivatives have also been studied for their antifungal activities.

Broad-Spectrum Antifungal Effects

Compounds structurally related to {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values were reported in the range of 0.03 - 0.5 μg/mL for Candida albicans, demonstrating significant potency .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of thiophene derivatives:

StudyCompoundActivityIC50/MIC Values
20bAnticancer (HepG-2)4.37 ± 0.7 μM
20bAnticancer (A-549)8.03 ± 0.5 μM
A30-A34Antifungal (Candida albicans)0.03 - 0.5 μg/mL

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